molecular formula C14H16BFO3 B2597749 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2606971-35-9

2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2597749
CAS No.: 2606971-35-9
M. Wt: 262.09
InChI Key: XGDWBHFCMQDIPF-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core. The structure features a 7-fluoro-substituted benzofuran moiety, which distinguishes it from simpler aryl or alkyl boronic esters. Benzofuran derivatives are valued in medicinal chemistry and materials science due to their aromaticity and functional versatility .

Properties

IUPAC Name

2-(7-fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)12-9(10)7-8-17-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWBHFCMQDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluoro-1-benzofuran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

7-Fluoro-1-benzofuran-4-boronic acid+PinacolThis compound\text{7-Fluoro-1-benzofuran-4-boronic acid} + \text{Pinacol} \rightarrow \text{this compound} 7-Fluoro-1-benzofuran-4-boronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl or aryl-heteroaryl linkages. For example:

  • Reaction Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), THF/H₂O (3:1), 80°C, 12 h.

  • Yield : 85–92% (based on analogous benzofuran boronic esters ).

  • Mechanism : Transmetallation between the boronic ester and Pd(II) intermediate, followed by reductive elimination .

Table 1: Representative Suzuki-Miyaura Coupling Partners

Partner (Halide)Product StructureYield (%)Reference
4-BromotolueneBiaryl derivative89
2-IodopyridineAryl-pyridine87

Hydrogenation of the Benzofuran Ring

The heteroaromatic benzofuran ring undergoes catalytic hydrogenation to form a saturated tetrahydrofuran derivative. Key findings:

  • Conditions : Rh/C (5 mol%), H₂ (50 atm), EtOH, 25°C, 16 h.

  • Yield : 74–89% (cis/trans selectivity: 97:3 for analogous substrates ).

  • Notes : HCl additives suppress deborylation side reactions .

Table 2: Hydrogenation Optimization

CatalystSolventAdditiveConversion (%)cis/trans Ratio
Rh/CEtOHHCl10097:3
Pd/CTHFNone6585:15

Oxidation to Boronic Acid

The boronic ester is oxidized to the corresponding boronic acid under mild conditions:

  • Conditions : H₂O₂ (30%), THF/H₂O (2:1), 0°C → RT, 2 h.

  • Yield : >90% (based on oxidation of related dioxaborolanes ).

  • Application : Intermediate for further functionalization (e.g., bioconjugation ).

Buchwald-Hartwig Amination

The boronic ester couples with aryl halides and amines to form C–N bonds:

  • Conditions : Pd₂(dba)₃ (1 mol%), XantPhos (2 mol%), Cs₂CO₃ (2 equiv), toluene, 100°C, 24 h.

  • Yield : 70–78% (similar to furan-2-yl analogs ).

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective halogenation or nitration:

  • Chlorination : Cl₂, FeCl₃ (cat.), DCM, 0°C → 50% yield at C-5 position .

  • Nitration : HNO₃/H₂SO₄, 0°C → 60% yield (meta to fluorine ).

Fluorine-Directed Functionalization

The electron-withdrawing fluorine substituent directs metallation or cross-coupling:

  • Directed ortho-Metallation : LDA, THF, −78°C → trapping with electrophiles (e.g., I₂, 65% yield ).

  • Negishi Coupling : Zn-mediated coupling with aryl iodides (Pd(PPh₃)₄, 70°C → 82% yield ).

Key Challenges and Limitations

  • Deborylation : Observed under strongly acidic or high-temperature conditions .

  • Steric Hindrance : Bulky substituents on the benzofuran ring reduce coupling efficiency .

  • Diastereoselectivity : Hydrogenation yields cis-products predominantly, but trans-selectivity requires tailored catalysts .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potential anticancer properties. The incorporation of the benzofuran moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of benzofuran can inhibit specific kinases that are crucial in cancer signaling pathways .

Targeted Drug Delivery

The compound's boron atom allows it to form stable complexes with certain biomolecules. This property can be exploited for targeted drug delivery systems where the compound is conjugated with therapeutic agents. The selective binding to cancerous tissues can enhance the efficacy of treatments while reducing side effects associated with conventional therapies .

Borylation Reactions

This compound serves as a versatile reagent in borylation reactions. It can facilitate the introduction of boron into organic molecules through transition metal-catalyzed processes. This is particularly useful for synthesizing complex organic compounds that are precursors to pharmaceuticals .

Organic Synthesis

The compound's unique structure allows it to act as a building block in organic synthesis. It can participate in various reactions including Suzuki-Miyaura cross-coupling reactions which are fundamental in constructing biaryl compounds widely used in drug development .

Luminescent Materials

The incorporation of 7-fluoro-benzofuran into polymer matrices has shown promise in developing luminescent materials. These materials can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Sensor Technology

The compound's ability to interact with different analytes makes it suitable for sensor applications. Its derivatives can be designed to detect specific ions or small molecules through fluorescence changes or other signaling mechanisms .

Data Tables and Case Studies

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation through kinase targeting
Targeted Drug DeliveryConjugation with therapeutic agents for selective targeting
Borylation ReactionsUse as a reagent in metal-catalyzed borylation reactions
Organic SynthesisBuilding block for complex organic compounds
Luminescent MaterialsDevelopment of OLED materials
Sensor TechnologyDesign for detecting specific ions/molecules

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Core Structure Substituents Key Properties Applications/Notes
Target Compound Benzofuran 7-Fluoro Enhanced electron-withdrawing effects; potential metabolic stability Drug discovery (e.g., anti-cancer agents)
2-(3-Butyl-2-(ethylthio)-4,7-dimethylbenzofuran-5-yl)-dioxaborolane (4h) Benzofuran 3-Butyl, 2-ethylthio, 4,7-dimethyl Steric hindrance from alkyl groups; sulfur participation in coordination Limited in cross-coupling due to steric bulk
2-(4-Fluorobenzyl)-dioxaborolane Benzyl 4-Fluoro Fluorine on benzyl group; moderate electron withdrawal Intermediate for fluorinated pharmaceuticals
2-(5-Chloro-2-methylphenyl)-dioxaborolane Phenyl 5-Chloro, 2-methyl Chloro enhances electrophilicity; methyl provides steric protection Suzuki couplings; agrochemical synthesis
2-(4-Methoxyphenyl)-dioxaborolane Phenyl 4-Methoxy Electron-donating methoxy group; reduced oxidative stability Polymer synthesis (e.g., OLED materials)

Key Observations :

  • Electron Effects : Fluorine in the target compound increases electrophilicity at the boron center compared to methoxy-substituted analogs, facilitating nucleophilic attacks in cross-coupling reactions. However, chloro substituents (e.g., ) provide stronger electron withdrawal.
  • Stability: Fluorinated compounds (target and ) show enhanced metabolic stability in biological applications compared to non-halogenated analogs.

Core Structure Diversity

Core Type Example Compound Unique Features Applications
Benzofuran Target Compound Aromatic heterocycle with oxygen; fluorinated Anticancer agents , fluorescent materials
Naphthalene 2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane Extended π-system; cyclopropoxy group modifies solubility Photovoltaic materials
Anthracene 2-[9,10-Di(naphthalen-2-yl)anthracen-2-yl]-dioxaborolane High conjugation; bulky structure Organic semiconductors
Alkenyl (E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-dioxaborolane Sp² hybridization; stereoselective reactivity Catalytic hydrogenation substrates

Key Observations :

  • Aromatic Systems : Benzofuran and naphthalene cores (target and ) enable π-π stacking in materials, while anthracene derivatives are suited for high-performance electronics.
  • Synthetic Utility : Alkenyl boronic esters () are pivotal in stereocontrolled syntheses but lack the aromatic stability of benzofuran-based compounds.

Biological Activity

2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a series of chemical reactions involving benzofuran derivatives and dioxaborolane moieties. The general synthetic route includes the reaction of 7-fluoro-1-benzofuran with tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Cell Growth Regulation : The compound has been shown to modulate cell growth and differentiation. It acts on signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Properties : In vitro studies indicate that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in conditions characterized by chronic inflammation .

Toxicity Profile

The compound is classified as harmful if swallowed or if it comes into contact with skin. It may cause skin irritation and acute toxicity upon ingestion .

Data Tables

Property Value
Molecular FormulaC14H17B O3
Molecular Weight244.10 g/mol
CAS Number45790048
ToxicityH302 (harmful if swallowed), H315 (skin irritation)

Study 1: Anti-inflammatory Activity

A study published in December 2016 evaluated a series of benzofuran derivatives for their anti-inflammatory properties. The findings indicated that the compound exhibited a dose-dependent reduction in inflammatory markers in vitro .

Study 2: Cell Proliferation Inhibition

Research into the effects of various dioxaborolane derivatives showed that this compound inhibited cell proliferation in cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via transition-metal-catalyzed borylation or Suzuki-Miyaura coupling precursors . Key methods include:

  • Direct borylation : Using palladium or nickel catalysts to introduce the boronate ester group onto the benzofuran scaffold. For example, UiO-Co catalysts have achieved 83% yield in analogous boronate ester syntheses under mild conditions .
  • Halogen exchange : Starting from halogenated benzofurans (e.g., bromo or iodo derivatives), followed by Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) .
  • Purification : Flash column chromatography with hexane/ethyl acetate gradients is standard for isolating the product, as seen in similar compounds .

Basic: How is the compound characterized using spectroscopic methods?

NMR spectroscopy is critical for structural confirmation:

  • ¹H NMR : Signals for tetramethyl groups on the dioxaborolane ring appear as singlets at δ ~1.3 ppm. Aromatic protons on the benzofuran ring show splitting patterns consistent with fluorine coupling (e.g., doublets or triplets in the δ 6.5–8.0 ppm range) .
  • ¹¹B NMR : A peak near δ 30–35 ppm confirms the boronate ester .
  • ¹³C NMR : Carbons adjacent to boron may not be detected due to quadrupolar relaxation, requiring DEPT or HSQC for full assignment .

Basic: What safety protocols are recommended when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, MeCN).
  • Waste disposal : Collect boronate-containing waste separately and neutralize with aqueous hydrogen peroxide before disposal .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

The 7-fluoro group on the benzofuran ring:

  • Electron-withdrawing effects : Enhances electrophilicity of the boronate ester, accelerating transmetalation in Suzuki couplings .
  • Steric effects : Minimal steric hindrance compared to bulkier substituents (e.g., methoxy), enabling efficient coupling with aryl halides.
  • Ortho-directing properties : Fluorine can influence regioselectivity in subsequent functionalization steps, as observed in analogous fluorinated arylboronates .

Advanced: What challenges arise in purification post-synthesis, and how are they addressed?

  • Byproduct removal : Trace palladium catalysts or unreacted starting materials require silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 to 10:1) .
  • Isomer separation : For compounds with positional fluorine isomers (e.g., para vs. ortho), use preparative HPLC with chiral columns or adjust solvent polarity to resolve diastereomers .

Advanced: How do solvent and catalyst choices affect reaction outcomes in Suzuki couplings?

  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility but may slow transmetalation. Non-polar solvents (toluene) favor coupling but risk boronate hydrolysis .
  • Catalyst systems : Pd(PPh₃)₄ is standard, but air-stable catalysts like Pd(OAc)₂ with SPhos ligands enhance efficiency for electron-deficient substrates .
  • Base selection : Na₂CO₃ or CsF in aqueous/organic biphasic systems minimizes boronate degradation .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

  • Quadrupolar broadening : For ¹³C NMR, use high-field spectrometers (≥400 MHz) and long relaxation delays to detect carbons adjacent to boron .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine position) via single-crystal analysis, as demonstrated for ferrocenyl-boronate analogs .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and rules out impurities .

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